Product packaging for 1,3-Diphenylpentane-1,4-dione(Cat. No.:CAS No. 83188-10-7)

1,3-Diphenylpentane-1,4-dione

Cat. No.: B8506761
CAS No.: 83188-10-7
M. Wt: 252.31 g/mol
InChI Key: ZBFQDRYTVCCMSY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1,3-Diphenylpentane-1,4-dione is a diketone compound of interest in organic synthesis and materials science research. This structure features two ketone groups separated by a methylene bridge, with phenyl rings attached, a motif seen in other valuable research compounds . While specific biological data for this exact molecule is limited in the public domain, structurally related 1,3-dicarbonyl compounds are known to serve as key precursors for synthesizing complex heterocyclic systems with potential pharmacological activities, as demonstrated in studies on indan-1,3-dione derivatives . Researchers value this compound primarily as a versatile building block. Its structure suggests potential use in coordination chemistry, similar to dibenzoylmethane, which can form complexes with metal ions . Furthermore, it may be utilized in multi-component reactions to construct more complex molecular architectures, a common application for 1,3-dicarbonyl compounds . Its properties may also lend it to investigations in polymer chemistry and the development of new organic materials. This product is intended for research and laboratory use only. It is not for diagnostic, therapeutic, or any other personal use. Researchers should handle this material with appropriate safety precautions in a controlled laboratory environment.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C17H16O2 B8506761 1,3-Diphenylpentane-1,4-dione CAS No. 83188-10-7

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

83188-10-7

Molecular Formula

C17H16O2

Molecular Weight

252.31 g/mol

IUPAC Name

1,3-diphenylpentane-1,4-dione

InChI

InChI=1S/C17H16O2/c1-13(18)16(14-8-4-2-5-9-14)12-17(19)15-10-6-3-7-11-15/h2-11,16H,12H2,1H3

InChI Key

ZBFQDRYTVCCMSY-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C(CC(=O)C1=CC=CC=C1)C2=CC=CC=C2

Origin of Product

United States

Advanced Synthetic Methodologies for 1,3 Diphenylpentane 1,4 Dione

Strategic Retrosynthetic Analysis of the 1,3-Diphenylpentane-1,4-dione Scaffold

A retrosynthetic analysis of the this compound molecule reveals several strategic bond disconnections that lead to readily available starting materials. The most logical disconnections are of the carbon-carbon bonds formed during the key synthetic steps.

One common approach involves a C-C bond disconnection corresponding to a Michael addition. This identifies an acyl anion equivalent of benzaldehyde (B42025) and an α,β-unsaturated ketone, specifically phenyl vinyl ketone, as synthons. The synthetic equivalents for these are benzaldehyde and methyl vinyl ketone, which can undergo a Stetter reaction. wikipedia.orgspcmc.ac.inresearchgate.net

Another powerful retrosynthetic strategy involves a tandem aldol (B89426) condensation followed by a Michael addition. This approach disconnects the molecule into two equivalents of an acetophenone (B1666503) enolate and one equivalent of benzaldehyde. researchgate.netdigitellinc.comresearchgate.net This pathway is particularly efficient as it forms two new C-C bonds in a single operational sequence.

A third disconnection can be envisioned through the hydrolysis of a furan (B31954) ring. iust.ac.irnih.govsdu.dk In this forward sense, a suitably substituted furan derivative can be synthesized and subsequently hydrolyzed to unmask the 1,4-dicarbonyl functionality.

These retrosynthetic pathways form the basis for the various direct synthesis approaches discussed in the following sections.

Direct Synthesis Approaches

Several direct methods have been developed for the synthesis of 1,4-dicarbonyl compounds, including the target molecule this compound. These methods often employ catalytic systems to achieve high efficiency and selectivity.

Catalytic Michael Addition Strategies in this compound Formation

The Stetter reaction is a classic and effective method for the synthesis of 1,4-dicarbonyl compounds through a conjugate addition of an aldehyde to a Michael acceptor. wikipedia.orgresearchgate.net This reaction utilizes a nucleophilic catalyst, such as a cyanide ion or an N-heterocyclic carbene (NHC), to generate an acyl anion equivalent from an aldehyde, which then adds to an α,β-unsaturated carbonyl compound. spcmc.ac.ind-nb.info

In the context of this compound synthesis, benzaldehyde serves as the acyl anion precursor, and methyl vinyl ketone acts as the Michael acceptor. The reaction is catalyzed by an NHC, which facilitates the umpolung (reversal of polarity) of the aldehyde's carbonyl carbon. researchgate.net While a broad range of aldehydes and Michael acceptors can be used in the Stetter reaction, the use of thiazolium salt catalysts is necessary for aliphatic aldehydes to prevent side reactions like aldol condensation. spcmc.ac.in The reaction is irreversible after the 1,4-addition, leading to the formation of the desired 1,4-dicarbonyl product. wikipedia.orgspcmc.ac.in

Catalyst TypeReactant 1Reactant 2ProductRef
N-Heterocyclic Carbene (NHC)BenzaldehydeMethyl Vinyl KetoneThis compound researchgate.net
Thiazolium SaltAliphatic Aldehydeα,β-Unsaturated EsterTricyclic 1,4-dicarbonyl wikipedia.org
Chiral TriazolylideneAldehydeElectron-deficient AlkeneEnantioenriched 1,4-dicarbonyls organicreactions.org

Tandem Aldol Condensation/Michael Addition Protocols

A highly efficient one-pot synthesis of 1,5-diketones can be achieved through a tandem sequence of an aldol condensation followed by a Michael addition. researchgate.netdigitellinc.comresearchgate.net This methodology is particularly relevant for the synthesis of 1,3,5-triaryl-1,5-diones, and the principles can be applied to the synthesis of the target molecule. acs.orgresearchgate.netnih.gov

The reaction typically involves the base-catalyzed condensation of an aryl methyl ketone, such as acetophenone, with an aryl aldehyde, like benzaldehyde. acs.org The initially formed α,β-unsaturated ketone (chalcone) then undergoes a Michael addition with a second molecule of the acetophenone enolate to yield the 1,5-dione. researchgate.netdigitellinc.com Computational studies have shown that the formation of the trans isomer of the condensation product is favored, and its susceptibility to conjugate addition is influenced by its LUMO energy. researchgate.netdigitellinc.com

BaseReactant 1Reactant 2SolventProductYieldRef
KOH (aq)AcetophenoneBenzaldehydeEthanol1,3,5-Triphenylpentane-1,5-dione37% acs.org
NaOHAcetophenoneBenzaldehyde--- (Solvent-free)DibenzalacetoneHigh rsc.org
Lithium, Sodium, or Potassium EnolatesAcetophenone2-Pyridinecarboxaldehyde---3-(2-pyridinyl)-1,5-diphenylpentane-1,5-dioneHigh researchgate.net

Condensation Reactions with Aryl Ketones and Aldehydes in Diketone Synthesis

The Claisen-Schmidt condensation is a well-established method for the synthesis of chalcones (α,β-unsaturated ketones), which are key intermediates in the formation of 1,5-diketones. researchgate.netacs.org This reaction involves the base-catalyzed reaction between an aldehyde (with no α-hydrogens, like benzaldehyde) and a ketone. masterorganicchemistry.com

In a typical procedure for synthesizing 1,5-diketones, the Claisen-Schmidt condensation is the first step, followed by a Michael addition. acs.orgresearchgate.net By carefully controlling the stoichiometry and reaction conditions, the tandem reaction can proceed in one pot. For instance, reacting two equivalents of acetophenone with one equivalent of benzaldehyde in the presence of a base like potassium hydroxide (B78521) leads to the formation of 1,3,5-triphenylpentane-1,5-dione. acs.org The reaction mechanism involves the initial formation of an enolate from acetophenone, which then adds to benzaldehyde. The resulting β-hydroxy ketone readily dehydrates to form the chalcone, which then undergoes the Michael addition. acs.org

Hydrolysis-Based Routes to Substituted Pentanediones

An alternative approach to obtaining 1,4-dicarbonyl compounds involves the hydrolysis of furan derivatives. iust.ac.irnih.govsdu.dk The furan ring can be considered a masked 1,4-dicarbonyl system. The synthesis of a suitably substituted furan, followed by acidic hydrolysis, can reveal the desired diketone functionality. iust.ac.irsdu.dk

For example, 2,5-disubstituted furans can be cleaved under acidic conditions in a retro-Paal-Knorr type reaction to generate 1,4-diones. nih.govacs.org The rate of this hydrolysis is dependent on the electronic nature of the substituents on the furan ring, with electron-donating groups generally facilitating the reaction. nih.gov This method provides a useful synthetic route, particularly when the direct formation of the 1,4-dicarbonyl is challenging.

Catalyst-Mediated Synthesis

Catalysis is central to the modern synthesis of this compound and related structures, offering improved yields, selectivities, and milder reaction conditions.

As discussed in section 2.2.1, N-heterocyclic carbenes (NHCs) are highly effective catalysts for the Stetter reaction, enabling the umpolung of aldehydes for their conjugate addition to Michael acceptors. researchgate.netd-nb.info Chiral NHCs have also been developed to achieve enantioselective Stetter reactions, providing access to optically active 1,4-dicarbonyl compounds. organicreactions.org

For tandem aldol-Michael reactions, simple bases like sodium hydroxide (NaOH) and potassium hydroxide (KOH) are commonly used. acs.orgrsc.org These catalysts are inexpensive and effective, although they can sometimes lead to side products. Solvent-free conditions using solid NaOH have also been reported to be highly efficient for aldol condensations. rsc.org The use of organocatalysts, such as chiral amines, has been shown to be effective in the direct enantioselective Michael addition of aldehydes to vinyl ketones. nih.gov

Reaction TypeCatalystKey FeaturesRef
Stetter ReactionN-Heterocyclic Carbenes (NHCs)Umpolung of aldehydes, formation of 1,4-dicarbonyls. researchgate.netd-nb.info
Asymmetric Stetter ReactionChiral TriazolylidenesEnantioselective synthesis of 1,4-dicarbonyls. organicreactions.org
Aldol-Michael Tandem ReactionKOH, NaOHOne-pot synthesis of 1,5-diketones from aldehydes and ketones. acs.org
Asymmetric Michael AdditionChiral AminesEnantioselective addition of aldehydes to vinyl ketones. nih.gov

Transition-Metal-Free Conditions for 1,x-Diketone Synthesis

The development of synthetic routes that avoid transition metals is a significant goal in green chemistry, as it mitigates issues of cost, toxicity, and metal contamination in final products. For the synthesis of 1,x-diketones, several effective transition-metal-free methods have been established.

A prominent strategy involves the Claisen-Schmidt condensation followed by a Michael addition reaction. nih.govnih.govresearchgate.net This approach has been successfully used to create a variety of substituted 1,5-diketones from aryl ketones and aryl aldehydes. nih.govnih.gov The reaction is typically promoted by a simple base like potassium hydroxide or sodium hydroxide and can be performed in an environmentally benign solvent such as ethanol. nih.govlew.ro The advantages of this methodology include a broad substrate scope, high yields, short reaction times, and the use of inexpensive starting materials. nih.govlew.ro

Another transition-metal-free approach is the aerobic oxidation of alkynes, which can yield 1,2-diketones. organic-chemistry.org Furthermore, three-component reactions involving an alkylglyoxal, a 1,3-dicarbonyl compound, and a nucleophile have been performed in water under catalyst-free conditions to produce 1,4-diketone scaffolds. rsc.org These methods highlight a shift towards more sustainable practices by eliminating the need for metal catalysts and often utilizing safer solvents. rsc.orgscirp.org

Table 1: Comparison of Transition-Metal-Free Synthesis Conditions for Diketones

MethodReactantsConditionsDiketone TypeKey Advantages
Claisen-Schmidt/Michael AdditionAryl Ketone + Aryl AldehydeBase (e.g., KOH), Reflux1,5-DiketoneHigh yields, broad scope, avoids toxic reagents. nih.govnih.gov
Three-Component ReactionAlkylglyoxal + 1,3-Dicarbonyl + NucleophileWater, Catalyst-Free1,4-DiketoneUses water as a green solvent, straightforward. rsc.org
Alkyne OxidationInternal AlkynesOxidant (e.g., K₂S₂O₈), Air1,2-DiketoneAvoids metal catalysts, mild conditions. organic-chemistry.org

Iron Metal Complex Catalysis in Related Diketone Preparations

Iron, being an earth-abundant and low-toxicity metal, has emerged as a sustainable alternative to precious metal catalysts. mdpi.com Iron complexes have demonstrated significant catalytic activity in reactions relevant to diketone synthesis.

One notable application is the iron-catalyzed one-pot cascade synthesis of α-diketones from aldehydes and ketones. rsc.org A bifunctional iron nanocomposite has been used as a stable and efficient catalyst with hydrogen peroxide as a green oxidant in water. rsc.org This method is valued for its operational simplicity and the reusability of the catalyst. rsc.org

Additionally, the Friedel-Crafts acylation, a fundamental reaction in organic synthesis, can be catalyzed by iron(III) chloride (FeCl₃) to produce diketones. This method is used for the synthesis of 1,6-diphenylhexane-3,4-dione (B13993780) through the reaction of benzene (B151609) with adipoyl chloride. Although not a direct synthesis of this compound, it demonstrates the utility of iron catalysts in forming similar diketone backbones. These iron-based catalytic systems represent a significant step towards more economical and environmentally friendly chemical manufacturing.

Organocatalytic and Biocatalytic Approaches for Enantioselective Synthesis

The demand for enantiomerically pure compounds, particularly in the pharmaceutical industry, has driven the development of asymmetric synthesis methods. Organocatalysis and biocatalysis offer powerful platforms for achieving high enantioselectivity in the synthesis of diketones.

Organocatalysis: Small organic molecules can act as catalysts for a wide range of chemical transformations, often providing high stereocontrol. scienceopen.comscispace.com For instance, quinine-derived primary amines have been employed to catalyze the asymmetric aldol addition of hydroxyacetone (B41140) to arylglyoxals. mdpi.com This reaction produces chiral 2,3-dihydroxy-1,4-diones with high yields and excellent diastereoselectivities and enantioselectivities. mdpi.com Such methods are advantageous as they avoid metal contamination and often proceed under mild conditions. nih.gov

Biocatalysis: Enzymes are highly specific and efficient catalysts that operate under mild, aqueous conditions. A notable example is the use of the PigD protein, which catalyzes the 1,4-addition of pyruvate (B1213749) to α,β-unsaturated ketones with subsequent decarboxylation. google.com This enzymatic reaction has been successfully applied to the synthesis of (R)-1,3-diphenylpentane-1,4-dione from benzalacetophenone and pyruvate. google.comgoogle.com The reaction yields the product with a high enantiomeric excess (ee), demonstrating the precision of biocatalytic methods for creating chiral centers. google.com

Table 2: Enantioselective Synthesis of Diketone Analogs

ApproachCatalystReactantsProductSelectivity
OrganocatalysisQuinine-derived primary amineArylglyoxal + Hydroxyacetone2,3-Dihydroxy-1,4-dioneUp to 97% ee, 93:7 dr mdpi.com
BiocatalysisPigD ProteinBenzalacetophenone + Pyruvate(R)-1,3-diphenylpentane-1,4-dione>90% ee google.comgoogle.com

Exploration of Novel Synthetic Pathways

The quest for more efficient and sustainable chemical processes has led to the exploration of innovative synthetic strategies, including one-pot reactions and green chemistry protocols.

Innovative One-Pot Synthesis Techniques

One-pot reactions, where multiple reaction steps are carried out in a single reactor without isolating intermediates, offer significant advantages in terms of efficiency, resource conservation, and waste reduction. lew.ro The synthesis of 1,5-diketones via a one-pot Claisen-Schmidt condensation/Michael addition sequence is a prime example. nih.govnih.govresearchgate.net This method combines two classical reactions into a single, efficient operation, using simple reagents and catalysts. nih.govlew.ro

Development of Green Chemistry Protocols

Green chemistry aims to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. uniovi.es Many of the advanced methodologies for diketone synthesis incorporate green chemistry principles.

The use of transition-metal-free conditions, as discussed previously, is a core tenet of green chemistry. nih.govnih.gov Protocols that utilize water as a solvent, employ reusable catalysts like iron nanocomposites, and operate under solvent-free conditions are becoming more common. rsc.orgscirp.orgrsc.org For example, the one-pot synthesis of 1,5-diketones is often highlighted for its eco-friendliness, cost-effectiveness, and simple workup procedures. nih.govnih.govresearchgate.net The development of biocatalytic routes, such as the PigD-catalyzed synthesis of this compound, further exemplifies the move towards sustainable synthesis by using enzymes that operate in aqueous media at ambient temperatures. google.com These green protocols not only minimize environmental impact but also often lead to safer and more economical manufacturing processes.

Elucidation of Reaction Mechanisms and Organic Transformations of 1,3 Diphenylpentane 1,4 Dione

Reactivity of the 1,3-Diketone Moiety

The 1,4-dicarbonyl motif is a versatile precursor in organic synthesis, although its reactivity can be complex due to the potential for multiple reaction pathways. researchgate.net The presence of two carbonyl groups allows for a range of transformations, including condensations, nucleophilic additions, and redox reactions.

Aldol (B89426) Condensation Mechanisms Involving 1,3-Diphenylpentane-1,4-dione

The aldol reaction, a cornerstone of carbon-carbon bond formation, involves the nucleophilic addition of an enolate ion to a carbonyl compound. wikipedia.orgmasterorganicchemistry.com this compound possesses two sets of enolizable protons: those on the methylene (B1212753) carbon (C2) and those on the terminal methyl group (C5).

Intramolecular Aldol Condensation: Under basic conditions, deprotonation can occur at either C2 or C5, leading to two different enolates and potentially two different intramolecular cyclization products.

Deprotonation at C2: The protons at C2 are positioned between a phenyl group and the C1 carbonyl group. The resulting enolate can attack the C4 carbonyl, which would lead to the formation of a five-membered cyclopentenone ring after dehydration.

Deprotonation at C5: The protons of the methyl group at C5 are adjacent to the C4 carbonyl. The corresponding enolate can attack the C1 carbonyl. This nucleophilic attack, followed by the requisite dehydration step, would result in the formation of a six-membered cyclohexenone derivative. The relative favorability of these pathways depends on thermodynamic and kinetic factors, including the relative acidity of the protons and the stability of the resulting ring systems.

Crossed-Aldol Condensation: In the presence of another carbonyl compound that cannot enolize, such as benzaldehyde (B42025), this compound can act as the enolate precursor in a crossed-aldol or Claisen-Schmidt condensation. miracosta.edu Deprotonation, most likely at the more sterically accessible and kinetically favored C5 methyl group, would generate a nucleophile that attacks the benzaldehyde carbonyl. The initial β-hydroxy ketone adduct would then readily dehydrate under the reaction conditions to yield a conjugated α,β-unsaturated ketone, extending the π-system. miracosta.eduyoutube.com

Nucleophilic 1,2-Addition Reactions at Carbonyl Centers

The carbonyl carbons (C1 and C4) in this compound are electrophilic and susceptible to nucleophilic attack. libretexts.org The two carbonyl centers exhibit different reactivities due to electronic and steric effects. The C4 carbonyl (part of an acetyl group) is generally more reactive towards nucleophiles than the C1 carbonyl (part of a benzoyl group), which is sterically more hindered and electronically stabilized by the adjacent phenyl ring.

This reactivity difference allows for potential regioselective additions. For example, with organometallic reagents like Grignard reagents (e.g., methylmagnesium bromide), the primary attack is expected at the more accessible C4 carbonyl. The mechanism involves the nucleophilic addition of the alkyl group to the carbonyl carbon, forming a tetrahedral alkoxide intermediate, which is then protonated during workup to yield a tertiary alcohol. libretexts.org

However, reactions with derivatives of similar 1,3-dicarbonyl compounds have shown that unexpected pathways can occur. For instance, studies on a 2,2-dimethyl-1,3-diphenylpropane-1,3-dione (B6241002) derivative reacting with methylmagnesium bromide did not yield the expected tertiary alcohol but instead resulted in cleavage products. digitellinc.com This suggests that while 1,2-addition is the canonical pathway, alternative mechanisms like fragmentation following the initial nucleophilic attack could be possible for sterically hindered 1,4-diones as well.

Reduction of Ketone Functionalities and Product Derivatization

The ketone functionalities of this compound can be reduced to secondary alcohols using various hydride-based reducing agents. Common reagents for this transformation include sodium borohydride (B1222165) (NaBH₄) and lithium aluminum hydride (LiAlH₄). masterorganicchemistry.com The reduction of a ketone proceeds via the nucleophilic addition of a hydride ion (H⁻) to the carbonyl carbon, followed by protonation of the resulting alkoxide intermediate. youtube.comyoutube.com

The reduction of this compound results in the formation of 1,3-diphenylpentane-1,4-diol. Since this reaction creates two new stereocenters (at C1 and C4), a mixture of diastereomers (syn and anti) can be formed. The stereochemical outcome is highly dependent on the reducing agent and reaction conditions.

Studies on analogous 1,4-diaryl-1,4-diones have demonstrated that diastereoselectivity can be achieved. mdpi.com For example, enzymatic reductions using alcohol dehydrogenases (ADHs) can provide high diastereo- and enantiomeric excess, often favoring the (1S,4S)-diols. mdpi.com Chemical reducing agents also exhibit varying degrees of selectivity, as shown in the reduction of tetralin-1,4-dione, a cyclic 1,4-diketone. nih.gov

Reducing AgentTypical Selectivity (in analogous systems)Product Type
Sodium Borohydride (NaBH₄)Low diastereoselectivity, often slightly favoring the syn (cis) diol. nih.gov1,3-Diphenylpentane-1,4-diol
Lithium Aluminum Hydride (LiAlH₄)Moderate diastereoselectivity, can favor the anti (trans) diol. nih.gov1,3-Diphenylpentane-1,4-diol
L-Selectride®High diastereoselectivity, strongly favors the syn (cis) diol. nih.gov1,3-Diphenylpentane-1,4-diol
Alcohol Dehydrogenase (e.g., RasADH)High diastereo- and enantioselectivity, typically yielding specific stereoisomers like (1S,4S)-diols. mdpi.comChiral 1,3-Diphenylpentane-1,4-diols

This data is based on the reactivity of analogous 1,4-diketone systems and represents expected outcomes for this compound.

Oxidation Reactions

The diketone structure of this compound is relatively stable to oxidation. Oxidative reactions typically require harsh conditions or are more relevant to substituted derivatives. For instance, strong oxidizing agents like potassium permanganate (B83412) or nitric acid under vigorous conditions could potentially lead to oxidative cleavage of the carbon-carbon bonds, breaking down the molecule into smaller carboxylic acids like benzoic acid and acetic acid.

More synthetically relevant are oxidation reactions of derivatives. For example, if the diketone is first reduced to the corresponding 1,3-diphenylpentane-1,4-diol, the resulting secondary alcohols can be selectively or fully re-oxidized back to the diketone using standard oxidation reagents like pyridinium (B92312) chlorochromate (PCC) or a Swern oxidation. This reduction-oxidation sequence is useful for protecting the carbonyl groups or for stereochemical manipulations.

Cyclization and Heterocyclic Annulation Reactions

1,4-Dicarbonyl compounds are exceptionally useful synthons for the construction of five-membered heterocyclic rings such as furans, pyrroles, and thiophenes via the Paal-Knorr synthesis. researchgate.netwikipedia.orgorganic-chemistry.org This reaction involves the acid-catalyzed cyclization and dehydration of the 1,4-diketone.

Formation of Pyranone Derivatives

The synthesis of six-membered pyranone rings from a 1,4-diketone like this compound is not a direct intramolecular transformation and typically requires a multi-component reaction strategy. One plausible approach involves the reaction of the diketone with a reagent that can provide the additional carbon atoms needed to form the pyranone ring.

Drawing an analogy from the synthesis of pyran derivatives from cyclohexan-1,4-dione, a potential mechanism can be proposed. nih.gov The reaction of this compound with an active methylene compound, such as malononitrile (B47326), in the presence of an aldehyde and a base could initiate a cascade of reactions. This would likely proceed through an initial Knoevenagel condensation between the aldehyde and malononitrile, followed by a Michael addition of an enolate from the diketone. The resulting adduct could then undergo intramolecular cyclization and dehydration to form a highly substituted dihydropyran or tetrahydropyran (B127337) derivative. Subsequent oxidation of this heterocyclic intermediate would yield the corresponding pyranone.

Synthesis of Pyridinone Derivatives

The synthesis of pyridinone scaffolds from 1,3-diketones is a well-established and efficient method for constructing these important heterocyclic motifs, which are present in numerous biologically active molecules. nih.govekb.eg A common and effective strategy involves the condensation reaction of a 1,3-diketone with a reagent containing an active methylene group and a nitrogen source, such as cyanoacetamide. researchgate.net

For this compound, the reaction with cyanoacetamide proceeds via a multicomponent reaction mechanism, often catalyzed by a base like piperidine (B6355638) or ammonium (B1175870) acetate. The reaction culminates in the formation of a highly substituted 2-pyridinone derivative.

Reaction Mechanism:

Enolate Formation: A basic catalyst abstracts a proton from the active methylene group of this compound, forming a resonance-stabilized enolate.

Knoevenagel Condensation: The enolate of cyanoacetamide attacks one of the carbonyl groups of the diketone, followed by dehydration to form an unsaturated intermediate.

Michael Addition: The amino group of the cyanoacetamide moiety undergoes an intramolecular Michael addition to the α,β-unsaturated carbonyl system.

Cyclization and Tautomerization: Subsequent cyclization and dehydration lead to the formation of the stable 2-pyridinone ring.

This reaction yields 3-cyano-5-methyl-4,6-diphenylpyridin-2(1H)-one. A similar reaction using 1,3-diphenylpropane-1,3-dione (B8210364) and malononitrile has been reported to produce analogous 2-aminopyridine (B139424) derivatives, highlighting the versatility of this synthetic approach. mdpi.comresearchgate.net

Table 1: Synthesis of 3-cyano-5-methyl-4,6-diphenylpyridin-2(1H)-one
Reactant 1Reactant 2CatalystProduct
This compoundCyanoacetamidePiperidine/Ammonium Acetate3-cyano-5-methyl-4,6-diphenylpyridin-2(1H)-one

Pyrano[3,2-c]pyridinone Formation

The synthesis of more complex fused heterocyclic systems, such as pyrano[3,2-c]pyridines, can also originate from 1,3-diketone precursors. researchgate.net These structures are of significant interest due to their diverse pharmacological properties. africanjournalofbiomedicalresearch.com While a direct one-pot synthesis from this compound is not typical, a multi-step sequence can be employed where the initially synthesized pyridinone serves as a key intermediate.

One established route to pyrano[3,2-c]pyridines involves the reaction of 4-hydroxy-2-pyridones with reagents like diethyl malonate. tandfonline.com The pyridinone synthesized in section 3.2.2 can be envisioned as a precursor to a 4-hydroxypyridinone, which could then undergo cyclization to form the pyran ring.

Plausible Synthetic Pathway:

Pyridinone Synthesis: As described previously, this compound is condensed with an appropriate partner (e.g., an acetoacetate (B1235776) derivative) to form a 4-hydroxy-5-methyl-6-phenylpyridin-2(1H)-one intermediate.

Michael Addition: The 4-hydroxy-2-pyridone intermediate then reacts with an activated alkene, such as an arylidenemalononitrile, via a Michael addition.

Intramolecular Cyclization: The addition product undergoes an intramolecular cyclization, where the hydroxyl group attacks one of the nitrile groups, followed by tautomerization to form the stable pyrano[3,2-c]pyridinone ring system.

This sequence demonstrates how the initial diketone structure can be elaborated into complex, fused heterocyclic systems. rsc.org

Pyridazine (B1198779) Heterocycle Synthesis from 1,3-Diketones

The synthesis of pyridazines, which are six-membered aromatic rings containing two adjacent nitrogen atoms, can be readily achieved from 1,4-dicarbonyl compounds. nih.gov The reaction of 1,3-diketones with hydrazine (B178648) or its derivatives is a classic and direct method for forming the pyridazine ring.

In the case of this compound, a condensation reaction with hydrazine hydrate (B1144303) (H₂NNH₂·H₂O) leads to the formation of the corresponding substituted pyridazine.

Reaction Mechanism: The reaction proceeds through a double condensation mechanism.

One nitrogen atom of the hydrazine molecule acts as a nucleophile, attacking one of the carbonyl carbons of the diketone. This is followed by the elimination of a water molecule to form a hydrazone intermediate.

The second nitrogen atom of the hydrazine moiety then undergoes an intramolecular nucleophilic attack on the remaining carbonyl group.

A final dehydration step results in the formation of the stable, aromatic pyridazine ring.

The product of this reaction is 4-methyl-3,6-diphenylpyridazine. This transformation provides a straightforward entry into the pyridazine class of heterocycles from 1,3-diketone precursors. organic-chemistry.org

Table 2: Synthesis of 4-methyl-3,6-diphenylpyridazine
Reactant 1Reactant 2Product
This compoundHydrazine hydrate4-methyl-3,6-diphenylpyridazine

Dimerization Pathways (e.g., Baylis-Hillman reaction related processes)

The Morita-Baylis-Hillman (MBH) reaction is a powerful carbon-carbon bond-forming reaction between an activated alkene and an electrophile, typically an aldehyde, catalyzed by a nucleophile such as a tertiary amine or phosphine. princeton.edu A notable characteristic of some MBH reactions, particularly with highly reactive substrates like arylvinyl ketones, is the propensity for dimerization to occur as a competing pathway, sometimes becoming the major reaction path. acs.org This occurs when the zwitterionic intermediate formed after the initial Michael addition attacks another molecule of the activated alkene instead of the intended electrophile. nih.gov

Fragmentation Reactions

Mass spectrometry is a fundamental analytical technique used to determine the molecular weight and structural features of a compound by analyzing its fragmentation pattern upon ionization. For ketones, characteristic fragmentation pathways include α-cleavage and McLafferty rearrangements. miamioh.edu

For this compound, electron impact (EI) mass spectrometry would be expected to produce several key fragment ions. The molecular ion peak (M⁺) would correspond to the molecular weight of the compound. The primary fragmentation pathways would involve cleavage of the bonds adjacent to the carbonyl groups (α-cleavage).

Predicted Fragmentation Pattern:

Loss of a methyl radical (•CH₃): α-cleavage adjacent to the acetyl group would result in the loss of a methyl radical, leading to a fragment ion at [M-15]⁺.

Formation of the benzoyl cation: α-cleavage on the other side of the benzoyl carbonyl group would lead to the formation of the highly stable benzoyl cation (C₆H₅CO⁺) at m/z 105. This is often a very prominent peak in the mass spectra of phenyl ketones. miamioh.edu

Formation of the acetyl cation: Cleavage could also result in the formation of the acetyl cation (CH₃CO⁺) at m/z 43.

Loss of a phenyl radical (•C₆H₅): Cleavage of the phenyl-carbonyl bond would result in a fragment at [M-77]⁺.

These fragmentation patterns are diagnostic for the key structural units within the this compound molecule. libretexts.orgnih.gov

Intermolecular Interaction Mechanisms

Hydrogen Bonding Analysis in Diketone Systems

Although this compound in its diketo form lacks a hydrogen bond donor, its molecular structure and electronic properties facilitate significant intermolecular interactions, primarily through hydrogen bonding where it acts as an acceptor. Furthermore, its existence in a keto-enol equilibrium introduces the capacity for strong intramolecular hydrogen bonding.

Keto-Enol Tautomerism and Intramolecular Hydrogen Bonding: Like most β-diketones, this compound exists as an equilibrium mixture of the diketo form and two possible enol tautomers. mdpi.comruc.dk The enol form is significantly stabilized by two key factors: conjugation of the C=C double bond with the remaining carbonyl group and a phenyl ring, and the formation of a strong intramolecular hydrogen bond between the enolic hydroxyl group and the carbonyl oxygen. researchgate.netpearson.com This creates a stable six-membered pseudo-ring. This phenomenon, known as Resonance-Assisted Hydrogen Bonding (RAHB), results in a particularly short and strong hydrogen bond. nih.gov The position of the keto-enol equilibrium is highly sensitive to the solvent; non-polar solvents favor the intramolecularly hydrogen-bonded enol form, while polar, protic solvents can disrupt this internal bond and shift the equilibrium towards the diketo form. rsc.org

Intermolecular Hydrogen Bonding: In the diketo form, the two carbonyl oxygen atoms are potent hydrogen bond acceptors. libretexts.org They can engage in intermolecular hydrogen bonding with donor molecules, such as protic solvents (e.g., water, alcohols) or other components in a mixture. These interactions influence the compound's solubility and physical properties. In the solid state, if steric factors prevent the formation of an intramolecular hydrogen bond, β-diketone enols can form intermolecular hydrogen-bonded chains. These interactions play a crucial role in determining the crystal packing and supramolecular architecture of dicarbonyl compounds. libretexts.org

Table of Mentioned Compounds

Table 3: List of Chemical Compounds
Compound NameMolecular FormulaRole/Mention
This compoundC₁₇H₁₆O₂Subject of the article
CyanoacetamideC₃H₄N₂OReagent for pyridinone synthesis
PiperidineC₅H₁₁NCatalyst
Ammonium acetateC₂H₇NO₂Catalyst
3-cyano-5-methyl-4,6-diphenylpyridin-2(1H)-oneC₂₀H₁₆N₂OProduct of pyridinone synthesis
1,3-diphenylpropane-1,3-dioneC₁₅H₁₂O₂Analog compound
MalononitrileC₃H₂N₂Reagent for pyridine (B92270) synthesis
Diethyl malonateC₇H₁₂O₄Reagent for pyranopyridine synthesis
4-hydroxy-2-pyridoneC₅H₅NO₂Intermediate
Hydrazine hydrateH₆N₂OReagent for pyridazine synthesis
4-methyl-3,6-diphenylpyridazineC₁₇H₁₄N₂Product of pyridazine synthesis
Benzoyl cationC₇H₅O⁺Mass spectrum fragment
Acetyl cationC₂H₃O⁺Mass spectrum fragment

Coordination Chemistry of this compound with Metal Ions

Extensive research of scientific literature and chemical databases reveals a significant gap in the documented coordination chemistry of this compound. While this compound is known and has been synthesized in various organic reactions, there is currently no available information regarding its behavior as a ligand in the formation of metal complexes.

Detailed searches for the synthesis, structural characterization, or spectroscopic analysis of metal complexes involving this compound have not yielded any specific research findings. Consequently, data regarding the coordination modes, the nature of the metal-ligand interactions, and the geometry of any potential complexes are absent from the current body of scientific literature.

As a result, a data table summarizing the properties of metal complexes with this compound cannot be compiled. The scientific community has yet to explore and publish on the coordination of this particular dione (B5365651) with metal ions.

Advanced Spectroscopic Characterization and Structural Elucidation of 1,3 Diphenylpentane 1,4 Dione

Vibrational Spectroscopy

Fourier Transform Infrared (FT-IR) Spectroscopy for Functional Group Analysis

Fourier Transform Infrared (FT-IR) spectroscopy is a powerful technique for identifying the functional groups within a molecule. Specific covalent bonds absorb infrared radiation at characteristic frequencies, causing them to vibrate. These absorptions appear as distinct bands in the IR spectrum.

For 1,3-diphenylpentane-1,4-dione, the FT-IR spectrum is characterized by several key absorptions that confirm its structural features. The most prominent bands are associated with the two carbonyl groups (C=O) and the aromatic rings. The presence of both an acyl ketone and a benzoyl ketone leads to strong stretching vibrations in the typical carbonyl region. A study reported the following diagnostic peaks for this compound, recorded on a thin film:

1716 cm⁻¹ and 1684 cm⁻¹: These strong absorptions are characteristic of C=O stretching vibrations. The band at 1716 cm⁻¹ can be assigned to the aliphatic ketone (acetyl group), while the band at 1684 cm⁻¹ corresponds to the aryl ketone (benzoyl group), whose frequency is lowered due to conjugation with the phenyl ring.

3060 cm⁻¹ and 3028 cm⁻¹: These bands are indicative of the C-H stretching vibrations of the sp²-hybridized carbons in the two phenyl rings.

2918 cm⁻¹: This absorption corresponds to the C-H stretching of the sp³-hybridized carbons in the pentane (B18724) backbone.

The collective data from the FT-IR spectrum provides clear evidence for the key functional moieties required by the structure of this compound.

Table 1: Characteristic FT-IR Absorption Bands for this compound

Wavenumber (cm⁻¹)IntensityAssignment
3060, 3028MediumAromatic C-H Stretch (sp²)
2918MediumAliphatic C-H Stretch (sp³)
1716StrongC=O Stretch (Aliphatic Ketone)
1684StrongC=O Stretch (Aryl Ketone, conjugated)

Fourier Transform Raman (FT-Raman) Spectroscopy for Molecular Vibrations

While FT-IR spectroscopy is based on the absorption of light, Raman spectroscopy measures the inelastic scattering of monochromatic light. It is a complementary technique that is particularly sensitive to non-polar bonds and symmetric vibrations, which may be weak or absent in an IR spectrum.

Symmetric Aromatic Ring Vibrations: Strong bands corresponding to the symmetric "breathing" modes of the phenyl rings, typically observed around 1000 cm⁻¹.

Carbonyl Group Vibrations: The C=O stretching vibrations, while strong in the IR spectrum, would also be present in the Raman spectrum, though potentially with different relative intensities.

A comparative analysis of both FT-IR and FT-Raman spectra would allow for a more complete assignment of the vibrational modes of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for elucidating the detailed structure of an organic molecule in solution. It provides information on the chemical environment, connectivity, and spatial arrangement of atoms.

Proton Nuclear Magnetic Resonance (¹H NMR) for Chemical Environment and Spin Coupling

¹H NMR spectroscopy provides detailed information about the number, chemical environment, and neighboring protons for each unique proton in a molecule. The spectrum of this compound, recorded in deuterated chloroform (B151607) (CDCl₃), shows distinct signals for the aromatic, methine, methylene (B1212753), and methyl protons. bath.ac.ukunife.it

The aromatic protons of the two different phenyl rings appear as multiplets in the downfield region (7.2-8.0 ppm). The protons on the benzoyl group are typically shifted further downfield due to the direct electron-withdrawing effect of the carbonyl group. bath.ac.uk

The aliphatic protons on the pentane backbone show characteristic splitting patterns due to spin-spin coupling. The single proton at the chiral C3 position appears as a doublet of doublets, resulting from coupling to the two diastereotopic protons on the adjacent C2 methylene group. These two methylene protons, in turn, are split by the C3 proton and also exhibit geminal coupling to each other, resulting in complex signals. The terminal methyl protons at C5 appear as a sharp singlet, as they have no adjacent protons to couple with. bath.ac.uk

Table 2: ¹H NMR Spectroscopic Data for this compound in CDCl₃

Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Assignment
~7.96Multiplet-2H, Aromatic (ortho-protons of benzoyl group)
~7.55Multiplet-1H, Aromatic (para-proton of benzoyl group)
~7.44Multiplet-2H, Aromatic (meta-protons of benzoyl group)
~7.36Multiplet-2H, Aromatic (phenyl group at C3)
~7.30Multiplet-3H, Aromatic (phenyl group at C3)
4.44dd10.0, 3.71H, Methine proton at C3 (CH)
4.01dd18.0, 10.01H, Methylene proton at C2 (CH₂)
3.14dd18.0, 3.81H, Methylene proton at C2 (CH₂)
2.22s-3H, Methyl protons at C5 (CH₃)

Data sourced from a 500 MHz spectrum. bath.ac.uk

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) for Carbon Skeleton Delineation

¹³C NMR spectroscopy provides a map of the carbon framework of a molecule. Each unique carbon atom gives a distinct signal, and its chemical shift indicates its electronic environment.

The ¹³C NMR spectrum of this compound shows two signals in the far downfield region, corresponding to the two carbonyl carbons. The benzoyl carbonyl carbon (~198.3 ppm) is typically found at a slightly higher field than the aliphatic acetyl carbonyl carbon (~207.3 ppm). bath.ac.uk The aromatic carbons appear in the 127-139 ppm range, with quaternary carbons (those attached to other carbons but not hydrogens) often showing lower intensity. The aliphatic carbons of the methine (C3), methylene (C2), and methyl (C5) groups appear at distinct upfield positions, confirming the backbone structure of the molecule. bath.ac.uk

Table 3: ¹³C NMR Spectroscopic Data for this compound in CDCl₃

Chemical Shift (δ, ppm)Assignment
207.3Carbonyl Carbon (C4, Acetyl)
198.3Carbonyl Carbon (C1, Benzoyl)
138.2Quaternary Aromatic Carbon
136.7Quaternary Aromatic Carbon
133.4Aromatic CH
129.3Aromatic CH
128.7Aromatic CH
128.5Aromatic CH
128.2Aromatic CH
127.8Aromatic CH
54.1Methine Carbon (C3)
42.4Methylene Carbon (C2)
29.3Methyl Carbon (C5)

Data sourced from a 126 MHz spectrum. bath.ac.uk

Advanced NMR Techniques for Stereochemical Assignment (e.g., for (R)-1,3-diphenylpentane-1,4-dione)

This compound possesses a chiral center at the C3 position, meaning it can exist as two non-superimposable mirror images, or enantiomers: (R)- and (S)-1,3-diphenylpentane-1,4-dione. While standard ¹H and ¹³C NMR can confirm the constitution of the molecule, they cannot distinguish between enantiomers. Advanced NMR techniques are required for stereochemical assignment.

Specific studies applying advanced NMR techniques to determine the absolute stereochemistry of (R)-1,3-diphenylpentane-1,4-dione were not found in the surveyed literature. However, standard methods for such a determination would involve two-dimensional NMR experiments like Nuclear Overhauser Effect Spectroscopy (NOESY) or Rotating-frame Overhauser Effect Spectroscopy (ROESY). acdlabs.comlibretexts.org These experiments detect correlations between protons that are close in space (< 5 Å), regardless of their bonding connectivity. nanalysis.com

To assign the stereochemistry, the molecule would first need to be derivatized with a chiral auxiliary agent to create a diastereomeric mixture. The different spatial arrangements in the resulting diastereomers would lead to distinct NOESY or ROESY correlation patterns, allowing for the determination of the relative configuration. This information, combined with knowledge of the chiral auxiliary's absolute configuration, would enable the assignment of the absolute configuration of the original C3 stereocenter.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy is a powerful technique for probing the electronic structure of molecules. In the case of this compound, the UV-Vis spectrum is expected to be characterized by electronic transitions within its chromophoric groups.

Electronic Transitions and Chromophore Analysis

The primary chromophores in this compound are the two carbonyl groups (C=O) and the two phenyl rings. The interaction between these groups dictates the electronic absorption properties of the molecule. The expected electronic transitions include:

π → π* transitions: These high-energy transitions are associated with the conjugated π-systems of the benzoyl groups. The phenyl ring and the adjacent carbonyl group form a conjugated system, leading to intense absorption bands in the UV region.

n → π* transitions: These lower-energy transitions involve the promotion of a non-bonding electron from the oxygen atom of the carbonyl group to an anti-bonding π* orbital. These transitions are typically weaker in intensity compared to π → π* transitions.

The presence of the phenyl groups, which are auxochromes, is expected to cause a bathochromic shift (a shift to longer wavelengths) of the absorption maxima compared to simple aliphatic dicarbonyl compounds. This is due to the extension of the conjugated system.

Chromophore Expected Electronic Transition Anticipated Wavelength Region
Benzoyl Group (C₆H₅-C=O)π → π~240-280 nm
Carbonyl Group (C=O)n → π~300-350 nm

Conjugated System Characterization

The conjugated system in this compound primarily consists of the benzoyl moieties. The extent of conjugation, and thus the energy of the electronic transitions, is influenced by the dihedral angle between the phenyl ring and the carbonyl group. A more planar conformation allows for greater π-orbital overlap, leading to a lower energy transition and a longer wavelength of maximum absorption (λmax).

X-ray Crystallography

X-ray crystallography provides definitive information about the three-dimensional arrangement of atoms in the solid state, offering insights into molecular conformation and intermolecular interactions.

Single-Crystal X-ray Diffraction for Solid-State Structure Determination

While a specific single-crystal X-ray structure for this compound is not publicly available in crystallographic databases, analysis of closely related structures, such as 1,4-diphenylbutane-1,4-dione, allows for predictions of its solid-state conformation. researchgate.net It is anticipated that the molecule will adopt a conformation that minimizes steric hindrance between the bulky phenyl groups. The dihedral angles between the phenyl rings and the adjacent carbonyl groups will be a key structural feature.

For analogous compounds, crystallographic studies reveal detailed bond lengths and angles. For instance, in 1,4-diphenylbutane-1,4-dione, the two benzene (B151609) rings form a significant dihedral angle. researchgate.net A similar non-planar arrangement would be expected for this compound.

Hypothetical Crystallographic Parameters (based on similar structures):

Parameter Expected Value Range
Crystal System Monoclinic or Orthorhombic
Space Group P2₁/c or similar centrosymmetric group

Analysis of Intermolecular Interactions in Crystal Packing (e.g., C-H···O, C-H···π)

C-H···O Interactions: The carbonyl oxygen atoms are effective hydrogen bond acceptors. It is highly probable that C-H···O interactions will be present, involving hydrogen atoms from the phenyl rings and the aliphatic backbone of neighboring molecules. nih.gov These interactions play a significant role in the stabilization of the crystal lattice. nih.gov

π–π Stacking: Depending on the molecular conformation, face-to-face or offset π–π stacking interactions between the phenyl rings of neighboring molecules may occur. These interactions are a significant cohesive force in the crystals of aromatic compounds.

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that ionizes chemical species and sorts the ions based on their mass-to-charge ratio. It provides information about the molecular weight and elemental composition, and the fragmentation pattern offers clues about the molecular structure.

The molecular formula of this compound is C₁₇H₁₆O₂, giving it a molecular weight of approximately 252.31 g/mol . nih.gov The electron ionization (EI) mass spectrum is expected to show a molecular ion peak (M⁺˙) at m/z 252.

The fragmentation of the molecular ion will likely proceed through several characteristic pathways for ketones: whitman.edujove.com

α-Cleavage: This involves the cleavage of the bond adjacent to a carbonyl group. For this compound, two primary α-cleavage events are plausible:

Loss of a methyl radical (•CH₃) from the acetyl group, leading to a fragment ion at m/z 237.

Loss of a phenyl radical (•C₆H₅) from the benzoyl group, resulting in a fragment ion at m/z 175.

Cleavage can also lead to the formation of the benzoyl cation (C₆H₅CO⁺) at m/z 105 and the acetyl cation (CH₃CO⁺) at m/z 43. The benzoyl cation is expected to be a prominent peak due to its stability.

McLafferty Rearrangement: This rearrangement is possible for carbonyl compounds containing a γ-hydrogen. In this compound, the benzoyl carbonyl has γ-hydrogens on the C5 of the pentane chain. A McLafferty rearrangement would lead to the elimination of a neutral alkene (propene) and the formation of a radical cation.

Predicted Major Fragments in the Mass Spectrum of this compound:

m/z Proposed Fragment Identity Fragmentation Pathway
252 [C₁₇H₁₆O₂]⁺˙ Molecular Ion (M⁺˙)
147 [C₆H₅COCH₂CH]⁺˙ Cleavage of the C-C bond between the two carbonyl groups
120 [C₆H₅COCH₃]⁺˙ Acetophenone (B1666503) radical cation from cleavage
105 [C₆H₅CO]⁺ Benzoyl cation from α-cleavage
77 [C₆H₅]⁺ Phenyl cation

Molecular Ion Determination and Fragmentation Pattern Analysis

The initial step in the mass spectrometric analysis of this compound is the determination of its molecular ion peak (M⁺). This peak corresponds to the molar mass of the molecule and is fundamental for confirming its chemical formula, C₁₇H₁₆O₂. The theoretical monoisotopic mass of this compound is 252.11503 Da. nih.gov The presence of a prominent ion at or near this mass-to-charge ratio (m/z) in the mass spectrum is a primary indicator of the compound's presence.

Electron ionization (EI) is a commonly employed technique that subjects the molecule to a high-energy electron beam, leading to the formation of a molecular ion and subsequent fragmentation. While a definitive mass spectrum for this compound is not widely published, its fragmentation pattern can be predicted based on the principles of mass spectrometry and by analogy to structurally similar compounds, such as dibenzoylmethane (B1670423) (1,3-diphenyl-1,3-propanedione).

Key fragmentation pathways for dicarbonyl compounds often involve cleavages at the bonds adjacent to the carbonyl groups (α-cleavage) and rearrangements. For this compound, the following fragment ions would be anticipated:

Benzoyl Cation (m/z 105): A highly stable and often abundant peak resulting from the cleavage of the C-C bond between the two carbonyl groups, yielding a [C₆H₅CO]⁺ ion.

Phenyl Cation (m/z 77): Arising from the further fragmentation of the benzoyl cation through the loss of a neutral carbon monoxide (CO) molecule.

Acetyl Cation (m/z 43): Formed by cleavage at the opposing end of the molecule, resulting in a [CH₃CO]⁺ ion.

Other significant fragments: Cleavage at the C-C bond between the phenyl-substituted carbon and the adjacent carbonyl group could lead to other characteristic ions.

The analysis of these fragment ions provides a veritable fingerprint of the molecule, allowing for its unambiguous identification. A plausible fragmentation pattern is detailed in the table below.

Predicted Fragment Ion m/z Plausible Structure Origin
Molecular Ion252[C₁₇H₁₆O₂]⁺Ionization of the parent molecule
Benzoyl Cation105[C₆H₅CO]⁺α-cleavage
Phenyl Cation77[C₆H₅]⁺Loss of CO from the benzoyl cation
Acetyl Cation43[CH₃CO]⁺α-cleavage

High-Resolution Mass Spectrometry (HRMS) for Elemental Composition

High-Resolution Mass Spectrometry (HRMS) is a powerful technique that measures the mass-to-charge ratio of an ion with exceptional accuracy, typically to four or five decimal places. This precision allows for the determination of the elemental composition of the molecular ion and its fragments, as each unique combination of atoms has a distinct exact mass.

For this compound, with a molecular formula of C₁₇H₁₆O₂, the calculated exact mass is 252.11503 Da. An experimentally determined mass from an HRMS instrument that closely matches this theoretical value provides unequivocal confirmation of the compound's elemental formula, distinguishing it from other potential isomers or compounds with the same nominal mass.

Property Value
Molecular FormulaC₁₇H₁₆O₂
Theoretical Exact Mass252.11503 Da

The high accuracy of HRMS is instrumental in validating the identity of this compound in complex matrices and for confirming the elemental composition of its fragment ions, which further substantiates the proposed fragmentation pathways.

Derivatization Strategies for Enhanced MS Analysis

In certain instances, the direct analysis of dicarbonyl compounds by mass spectrometry can be challenging due to factors such as thermal instability, poor ionization efficiency, or the generation of complex fragmentation patterns. nih.gov Chemical derivatization is a strategy employed to modify the analyte's structure to improve its analytical properties for mass spectrometric analysis. spectroscopyonline.com

For this compound, several derivatization approaches targeting the dicarbonyl moiety can be envisioned to enhance its detection and characterization by MS:

Reaction with Hydroxylamines: Carbonyl groups readily react with hydroxylamine (B1172632) or its derivatives, such as O-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine (PFBHA), to form stable oximes. nih.gov This derivatization can improve the volatility and thermal stability of the compound, making it more amenable to gas chromatography-mass spectrometry (GC-MS) analysis. The introduction of a nitrogen atom can also enhance ionization efficiency in certain MS techniques. ddtjournal.com

Condensation with Phenylenediamines: 1,2-Dicarbonyls and 1,3-dicarbonyls can undergo condensation reactions with o-phenylenediamine (B120857) (OPD) or its substituted analogs to form highly stable and fluorescent quinoxaline (B1680401) derivatives. nih.gov This derivatization is particularly useful as it introduces a heterocyclic ring system that can significantly improve ionization efficiency in electrospray ionization (ESI) and enhance detectability. nih.gov

Derivatizing Reagent Functional Group Targeted Resulting Derivative Benefits for MS Analysis
Hydroxylamine/PFBHADicarbonylOximeIncreased volatility and thermal stability for GC-MS, potentially enhanced ionization. nih.govddtjournal.com
o-PhenylenediamineDicarbonylQuinoxalineFormation of a stable, ionizable heterocyclic ring, improved ESI-MS response. nih.gov

These derivatization strategies offer versatile means to overcome potential analytical hurdles, thereby facilitating a more sensitive and robust mass spectrometric analysis of this compound.

Computational and Theoretical Investigations of 1,3 Diphenylpentane 1,4 Dione

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule at the atomic and electronic levels.

Density Functional Theory (DFT) for Molecular Geometry Optimization and Electronic Structure

Density Functional Theory (DFT) is a powerful computational method used to predict the three-dimensional arrangement of atoms in a molecule (its geometry) and the distribution of electrons. By optimizing the molecular geometry of 1,3-Diphenylpentane-1,4-dione, researchers could determine the most stable conformation, including bond lengths, bond angles, and dihedral angles. This information is crucial for understanding its physical and chemical behavior. Furthermore, DFT calculations would elucidate the electronic structure, revealing details about molecular orbitals and charge distribution.

Vibrational Frequency Analysis and Spectroscopic Correlations

Following geometry optimization, a vibrational frequency analysis is typically performed. This calculation predicts the infrared (IR) and Raman spectra of the molecule. Each calculated vibrational mode corresponds to a specific type of molecular motion, such as the stretching or bending of bonds. By correlating these theoretical frequencies with experimentally obtained spectra, scientists can confirm the molecular structure and gain insights into the bonding characteristics of this compound.

Frontier Molecular Orbital (FMO) Theory (HOMO-LUMO) for Reactivity Prediction

Frontier Molecular Orbital (FMO) theory is a key concept in predicting the reactivity of a molecule. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its ability to accept electrons. The energy gap between the HOMO and LUMO is a critical parameter for assessing molecular stability and reactivity. A smaller gap generally suggests higher reactivity. For this compound, an FMO analysis would identify the likely sites for nucleophilic and electrophilic attack.

Reactivity and Stability Descriptors

To quantify the chemical reactivity and stability, various descriptors can be calculated from the results of DFT computations.

Local Reactivity Analysis via Condensed Fukui Functions

While global descriptors describe the molecule as a whole, local reactivity descriptors, such as condensed Fukui functions, pinpoint the most reactive sites within the molecule. By analyzing the Fukui functions for this compound, it would be possible to predict which specific atoms are most susceptible to nucleophilic, electrophilic, or radical attack. This information is invaluable for understanding and predicting the outcomes of chemical reactions involving this compound.

Despite a comprehensive search for computational and theoretical investigations specifically focused on this compound, no dedicated studies providing data for Molecular Electrostatic Potential (MEP) Mapping, Natural Bond Orbital (NBO) Analysis, Reduced Density Gradient (RDG) Analysis, Quantum Theory of Atoms in Molecules (QTAIM), Electron Localization Function (ELF) Analysis, or its Excited State Properties and Optical Behavior could be located.

The available literature primarily documents the synthesis and use of this compound in various chemical reactions, but does not delve into the specific computational and theoretical characteristics requested in the outline. Consequently, the detailed research findings and data tables required to populate the specified sections and subsections of the article are not available in the public domain.

To provide a comprehensive and scientifically accurate article as per the detailed outline, specific computational studies on this compound would need to be performed. Without such studies, any attempt to generate the requested content would be speculative and would not meet the required standards of scientific accuracy and detail.

Role of 1,3 Diphenylpentane 1,4 Dione As a Synthetic Precursor

Intermediate in Complex Molecule Synthesis

1,3-Diphenylpentane-1,4-dione and other 1,4-dicarbonyl compounds are recognized as crucial intermediates in the construction of complex organic molecules and natural products. Their synthesis is often a key step in a longer synthetic route. One of the classic methods for preparing 1,4-dicarbonyl compounds is the Stetter reaction. organic-chemistry.orgresearchgate.net This reaction involves the 1,4-addition of an aldehyde to an α,β-unsaturated compound, catalyzed by a nucleophile such as a thiazolium salt or cyanide. organic-chemistry.org For instance, the reaction between an appropriate aldehyde and a vinyl ketone can generate the 1,4-dione scaffold.

Once formed, these 1,4-dicarbonyl intermediates are valuable precursors for synthesizing five-membered heterocyclic rings like furans, pyrroles, and thiophenes, which are core structures in many natural products. wikipedia.org The strategic placement of the two carbonyl groups allows for cyclization reactions that build these complex heterocyclic systems. chemicalbook.com For example, 1,4-diketones obtained through the Stetter reaction serve as starting materials in the total synthesis of various natural products. chemicalbook.com

Table 1: Synthesis of 1,4-Dicarbonyl Compounds via Stetter Reaction
Aldehydeα,β-Unsaturated CompoundCatalystProduct
Generic Aldehyde (R-CHO)Michael Acceptor (e.g., vinyl ketone)Thiazolium salt or Cyanide1,4-Dicarbonyl Compound

Building Block for Diverse Heterocyclic Scaffolds

The most prominent application of this compound as a synthetic precursor is in the construction of five-membered heterocyclic rings through the Paal-Knorr synthesis. wikipedia.orgorganic-chemistry.org This reaction is a powerful and widely used method for converting 1,4-dicarbonyl compounds into substituted furans, pyrroles, and thiophenes. wikipedia.org

Furan (B31954) Synthesis: The synthesis of furans from 1,4-diketones is typically achieved through acid-catalyzed cyclization and dehydration. organic-chemistry.orgpharmaguideline.com When this compound is treated with an acid catalyst like sulfuric acid or p-toluenesulfonic acid, it undergoes intramolecular cyclization to form a five-membered ring, which then eliminates a molecule of water to yield 2-methyl-3,5-diphenylfuran. organic-chemistry.org

Pyrrole (B145914) Synthesis: The Paal-Knorr pyrrole synthesis involves the condensation of a 1,4-dicarbonyl compound with ammonia (B1221849) or a primary amine. nih.govorganic-chemistry.org Reacting this compound with a primary amine (R-NH₂) under neutral or weakly acidic conditions yields an N-substituted 2-methyl-3,5-diphenylpyrrole. organic-chemistry.org The use of ammonia or ammonium (B1175870) salts leads to the corresponding N-unsubstituted pyrrole. uctm.edu

Thiophene Synthesis: To synthesize thiophenes, a sulfurizing agent is required to both facilitate cyclization and replace the oxygen atoms of the carbonyl groups with sulfur. wikipedia.org Reagents such as phosphorus pentasulfide (P₄S₁₀) or Lawesson's reagent are commonly used for this transformation. organic-chemistry.orgpharmaguideline.com Heating this compound with one of these reagents results in the formation of 2-methyl-3,5-diphenylthiophene. pharmaguideline.com

Table 2: Paal-Knorr Synthesis of Heterocycles from this compound
Target HeterocycleReagent(s)General ConditionsProduct
FuranAcid catalyst (e.g., H₂SO₄, p-TsOH)Heating in a non-aqueous solvent2-methyl-3,5-diphenylfuran
PyrroleAmmonia or Primary Amine (R-NH₂)Neutral or weakly acidic conditions2-methyl-3,5-diphenyl-1H-pyrrole or N-substituted derivative
ThiophenePhosphorus Pentasulfide (P₄S₁₀) or Lawesson's ReagentHeating2-methyl-3,5-diphenylthiophene

Precursor for 2,4,6-Triaryl Pyridine (B92270) Derivatives

While dicarbonyl compounds are precursors to pyridines, the synthesis of 2,4,6-triaryl pyridine derivatives specifically proceeds through a 1,5-dione intermediate, not a 1,4-dione like this compound. The common synthetic routes, such as the Hantzsch pyridine synthesis or related one-pot multicomponent reactions, involve the condensation of reactants in a manner that generates a 1,5-dicarbonyl relationship within the intermediate structure.

Typically, these syntheses involve the reaction of an aldehyde, two equivalents of a ketone (like acetophenone), and a nitrogen source, such as ammonium acetate. The mechanism involves an initial condensation to form an α,β-unsaturated ketone (a chalcone), followed by a Michael addition of an enolate from a second ketone molecule. This sequence generates the required 1,5-dione, which then condenses with ammonia to form the pyridine ring after cyclization and oxidation. Therefore, this compound is not a direct precursor for this class of pyridine derivatives due to its structural layout.

Modular Synthesis of Polyketide-like Structures

Polyketides are a large and diverse class of natural products synthesized in nature by large enzyme complexes known as polyketide synthases (PKSs). These enzymes operate in a modular, assembly-line fashion, iteratively adding two-carbon units to a growing chain and selectively modifying the carbonyl groups at each step. The resulting polyketide chains are characterized by a repeating pattern of oxygen-containing functional groups, often in a 1,3- or 1,5-relationship.

While there is no direct evidence of this compound being used within a biological modular PKS system, its 1,4-dicarbonyl structure makes it a relevant model compound and a potential building block in the biomimetic or laboratory synthesis of polyketide-like structures. Synthetic chemists often employ iterative strategies that mimic the logic of polyketide biosynthesis to construct complex molecules.

In such a biomimetic approach, dicarbonyl compounds like this compound could serve as valuable synthons. These molecules can be elaborated through sequential reactions, such as aldol (B89426) additions or cross-coupling reactions, to extend the carbon chain while introducing new stereocenters and functional groups, thereby building up a molecule with a polyketide-like backbone. The dione's structure provides two reactive handles (the carbonyl groups) that can be selectively manipulated to mimic the reductive and dehydrative steps seen in natural PKS pathways.

Future Research Perspectives and Directions for 1,3 Diphenylpentane 1,4 Dione

The scaffold of 1,3-diphenylpentane-1,4-dione represents a versatile platform in organic synthesis, offering multiple reactive sites for a variety of chemical transformations. While foundational syntheses and reactions have been established, significant opportunities exist for future research to unlock its full potential. The following sections outline key prospective areas of investigation, from refining its synthesis to exploring novel applications through functionalized derivatives and advanced computational modeling.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 1,3-Diphenylpentane-1,4-dione in laboratory settings?

  • Methodological Answer : While direct synthesis protocols for this compound are not explicitly detailed in the evidence, analogous diketones (e.g., 1-phenyl-1,4-pentanedione) are synthesized via Claisen-like condensation reactions. Laboratory-scale synthesis typically involves refluxing precursors in ethanol under inert conditions, with reaction progress monitored via TLC (e.g., Heptane as a mobile phase) . Purity optimization (e.g., 96% as reported) requires post-synthetic purification steps like column chromatography .

Q. How can researchers effectively purify this compound from reaction mixtures?

  • Methodological Answer : Purification strategies include preparative thin-layer chromatography (TLC) using silica gel plates and heptane-based eluents to isolate the target compound from impurities (e.g., 1,4-diphenylbuta-1,4-diyne) . For larger-scale separations, silica gel column chromatography with gradient solvent systems (e.g., chloroform/heptane) is recommended, followed by recrystallization to enhance purity .

Q. What spectroscopic techniques are most reliable for characterizing the structural integrity of this compound?

  • Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (e.g., ¹H NMR in CDCl₃ at 400 MHz) is critical for confirming proton environments, while IR spectroscopy validates carbonyl functionalities. Mass spectrometry (MS) provides molecular weight confirmation (e.g., 176.22 g/mol) . For crystalline derivatives, single-crystal X-ray diffraction resolves stereochemical ambiguities, as demonstrated in structural studies of related diketones .

Advanced Research Questions

Q. How can reaction mechanisms involving this compound be elucidated using combined spectroscopic and crystallographic data?

  • Methodological Answer : Mechanistic studies require integrating kinetic data (e.g., reaction temperature effects) with spectroscopic monitoring (NMR/IR). For example, room-temperature reactions of diketones with amines produce cis/trans isomers, which are differentiated via X-ray crystallography and spectral comparisons (e.g., trans-2-methylcyclohexa[d]pyridazine-1,4-dione vs. cis isomers) . Computational modeling (DFT) can further validate proposed intermediates.

Q. What strategies resolve contradictions in reported physicochemical properties of this compound across different studies?

  • Methodological Answer : Discrepancies in melting points, solubility, or spectral data often arise from purity variations (e.g., 96% vs. lower-grade batches) or measurement conditions . Standardized protocols include:

  • Repetition under controlled conditions (e.g., 12 mmHg for boiling point determination).
  • Cross-validation using high-resolution MS and elemental analysis.
  • Referencing certified standards (e.g., NIST databases for analogous compounds) .

Q. What methodological approaches are employed to evaluate the biological activity of this compound derivatives?

  • Methodological Answer : Derivatives are screened for bioactivity via:

  • In vitro assays : Antiproliferative activity against cancer cell lines (e.g., cervical cancer cells) using MTT assays, with IC₅₀ calculations .
  • Molecular modeling : Docking studies (e.g., acetylcholinesterase inhibition for Alzheimer’s drug candidates) to identify binding interactions .
  • Structure-activity relationship (SAR) : Systematic modification of substituents (e.g., phenyl groups) to optimize pharmacological profiles .

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